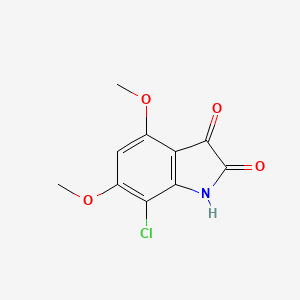
7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H8ClNO4 . It has a molecular weight of 241.63 .
Molecular Structure Analysis
The molecular structure of “7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione” consists of an indole ring which is a significant heterocyclic system in natural products and drugs . The indole ring is substituted with chlorine and methoxy groups at positions 7, 4, and 6 respectively .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Indole derivatives, including those related to 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione, have been extensively studied for their synthesis and structural properties. The synthesis of novel indole-based derivatives and their characterization through spectroscopic methods and X-ray diffraction (XRD) studies highlight the compound's significance in the field of chemical research. These studies aim to evaluate bond angles, lengths, and specific space groups, providing valuable insights into the molecular structure of indole derivatives. The application of density functional theory (DFT) further aids in understanding the optimized geometry, vibrational analysis, and molecular electrostatic potential of these compounds (Tariq et al., 2020).
Applications in High-Tech Fields
The research on indole derivatives extends to exploring their potential in high-tech applications, particularly in nonlinear optical (NLO) properties. The synthesis and structural analysis of these compounds lay the groundwork for their utilization in NLO and other advanced technological fields. The combination of experimental and computational studies provides a comprehensive understanding of the compounds' capabilities and suggests new avenues for their application in technology-driven sectors.
Molecular Interactions and Stability
Investigations into the molecular interactions and stability of indole derivatives, including 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione, are crucial for their potential application in various scientific domains. The synthesis of new compounds and their characterization through spectroscopic and XRD analysis offer insights into their molecular stability, hydrogen bonding, and non-covalent interactions. These studies contribute to a deeper understanding of the compounds' chemical behavior and their potential for various scientific applications (Kaynak et al., 2013).
Orientations Futures
Indole derivatives, including “7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for these compounds is a topic of interest in the chemical community .
Propriétés
IUPAC Name |
7-chloro-4,6-dimethoxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c1-15-4-3-5(16-2)7(11)8-6(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUBAAAVCWCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

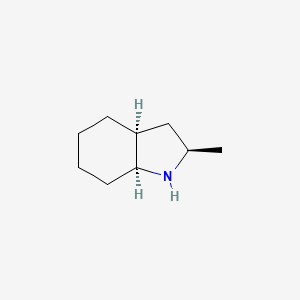
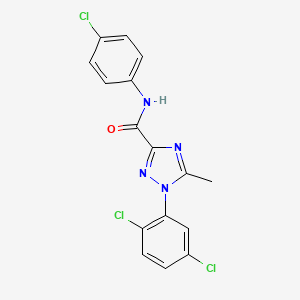
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)
![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)
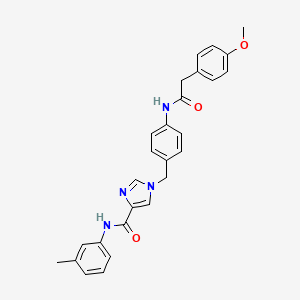
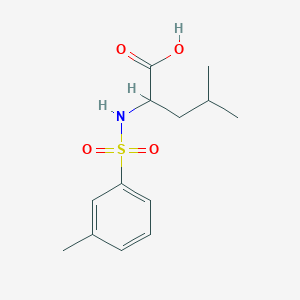

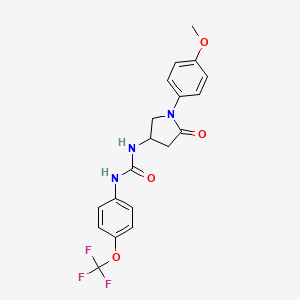
![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)
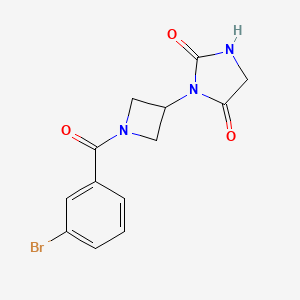
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)
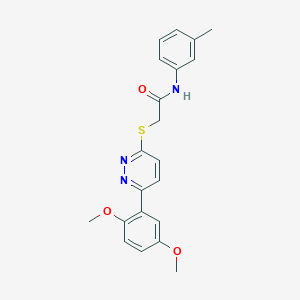
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)